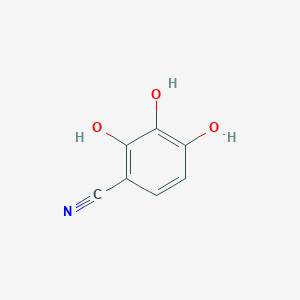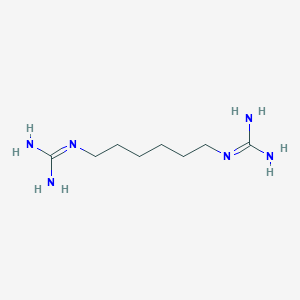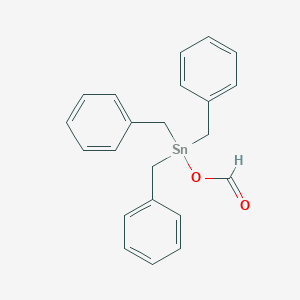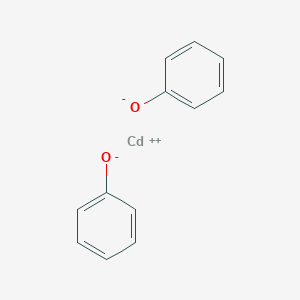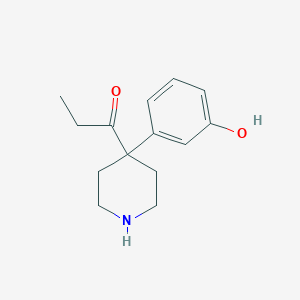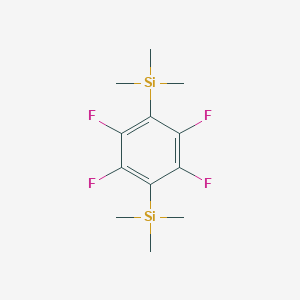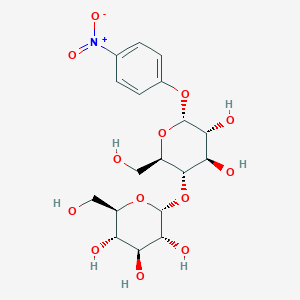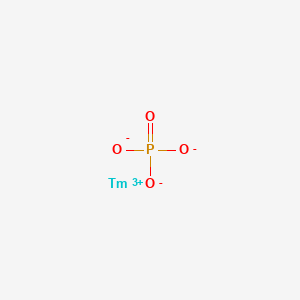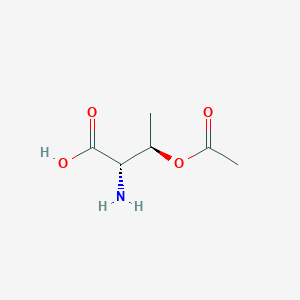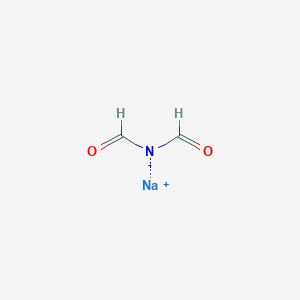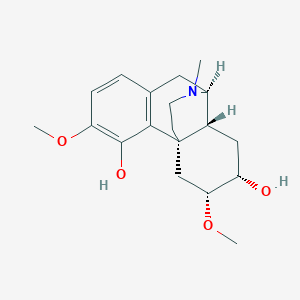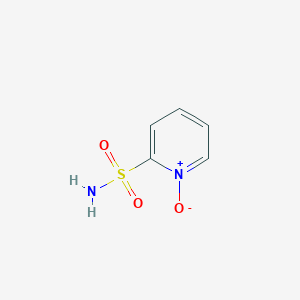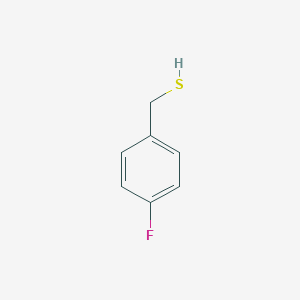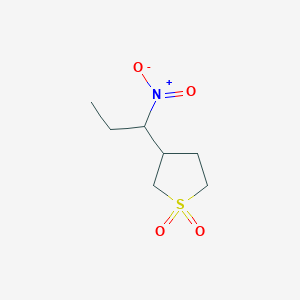
3-(1-nitropropyl)thiolane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-nitropropyl)thiolane 1,1-dioxide is an organic compound with the molecular formula C7H13NO4S It is a derivative of tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone and a nitropropyl group is attached to the third carbon of the tetrahydrothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-nitropropyl)thiolane 1,1-dioxide typically involves the nitration of tetrahydrothiophene followed by oxidation. One common method is to first react tetrahydrothiophene with a nitrating agent such as nitric acid to introduce the nitro group. The resulting nitro compound is then oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the sulfone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-nitropropyl)thiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, although the sulfone group is relatively stable.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction: 3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide.
Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-nitropropyl)thiolane 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-nitropropyl)thiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.
Comparación Con Compuestos Similares
3-(1-nitropropyl)thiolane 1,1-dioxide can be compared with other similar compounds, such as:
Tetrahydrothiophene 1,1-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-(1-Nitropropyl)thiophene: Lacks the sulfone group, resulting in different chemical properties and reactivity.
3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide: The nitro group is reduced to an amine, altering its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a nitro group and a sulfone group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
17153-27-4 |
|---|---|
Fórmula molecular |
C7H13NO4S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
3-(1-nitropropyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3 |
Clave InChI |
AUNLMUKUEBYECH-UHFFFAOYSA-N |
SMILES |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
SMILES canónico |
CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-] |
Sinónimos |
3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


